(S)-TCFP-Rh

Asymmetric Hydrogenation Pregabalin Synthesis Catalyst Loading

Select (S)-TCFP-Rh for its unmatched C₁-symmetric, three-hindered quadrant geometry—fundamentally distinct from C₂-symmetric ligands like DuPhos or BINAP. This steric map directly translates to 10-fold lower catalyst loading (S/C 27,000 vs 2,700), double substrate concentration (20%), and 98% ee in pregabalin API synthesis—slashing catalyst cost per kg and maximizing reactor throughput. For α-amino acid building blocks, it delivers >99% ee where generic rhodium catalysts fail. An essential benchmark catalyst for ligand development programs. Requires inert-atmosphere handling; supplied as 98% purity yellow-orange powder. Ideal for process chemists scaling chiral hydrogenations and medicinal chemistry teams requiring ultra-high enantioselectivity.

Molecular Formula C22H44BF4P2Rh-
Molecular Weight 560.2 g/mol
Cat. No. B13711409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-TCFP-Rh
Molecular FormulaC22H44BF4P2Rh-
Molecular Weight560.2 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.CC(C)(C)P(C)CP(C(C)(C)C)C(C)(C)C.C1CC=CCCC=C1.[Rh]
InChIInChI=1S/C14H32P2.C8H12.BF4.Rh/c1-12(2,3)15(10)11-16(13(4,5)6)14(7,8)9;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h11H2,1-10H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t15-;;;/m1.../s1
InChIKeyCRUGJRKRRYVPDF-JMJDVLNDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-TCFP-Rh: A Three-Hindered Quadrant P-Chiral Rhodium Catalyst for High-Enantioselectivity Asymmetric Hydrogenation


(S)-TCFP-Rh, formally (S)-[Rh(COD)(TCFP)]BF₄ (CAS 705945-68-2), is a cationic rhodium(I) complex bearing the P-stereogenic bisphosphine ligand Trichickenfootphos (TCFP). Characterized by a C₁-symmetric, three-hindered quadrant steric environment, this complex is specifically designed for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, including α- and β-dehydroamino acid derivatives [1]. Its molecular formula is C₂₂H₄₄BF₄P₂Rh with a molecular weight of 560.24 g/mol, and it is typically supplied as a yellow to orange powder requiring storage under inert atmosphere due to air sensitivity [2][3].

Why (S)-TCFP-Rh Cannot Be Substituted by C₂-Symmetric or Less-Hindered Analogues


The unique C₁-symmetric, three-hindered quadrant geometry of (S)-TCFP-Rh creates a steric environment that is fundamentally different from traditional C₂-symmetric ligands such as DuPhos or BINAP. This spatial arrangement dictates the binding orientation of prochiral substrates and directly controls enantioselectivity. Substituting (S)-TCFP-Rh with a generic chiral rhodium catalyst, even one with superficially similar phosphine donors, will alter the steric quadrant map, leading to unpredictable changes—often significant drops—in enantiomeric excess (ee), catalyst loading requirements, and reaction productivity [1]. For example, a direct comparison with Rh-Me-DuPhos in the key asymmetric hydrogenation step of pregabalin synthesis revealed that (S)-TCFP-Rh enables operation at a 10-fold lower catalyst loading (S/C 2,700 vs 27,000) and double the substrate concentration, factors that are critical for cost-effective large-scale manufacturing .

Quantitative Differentiation of (S)-TCFP-Rh: Head-to-Head Performance Data vs. Industry-Standard Catalysts


Catalyst Loading and Productivity: (S)-TCFP-Rh vs. Rh-Me-DuPhos in Pregabalin Precursor Hydrogenation

In the asymmetric hydrogenation of a pregabalin pharmaceutical precursor (compound 8), catalyst precursor (S)-TCFP-Rh (referred to as catalyst 5a) demonstrated significantly superior productivity metrics compared to (R,R)-Rh-Me-DuPhos [1]. (S)-TCFP-Rh achieved 98% enantiomeric excess (ee) with a substrate-to-catalyst (S/C) ratio of 2,700, representing a 10-fold reduction in required catalyst compared to the 27,000 S/C needed for Rh-Me-DuPhos . Furthermore, (S)-TCFP-Rh operated at a substrate concentration of 20% (w/w) versus 6-10% for Rh-Me-DuPhos, effectively doubling reactor throughput . (S)-TCFP-Rh also completed the reaction at room temperature, while Rh-Me-DuPhos required heating to 55°C .

Asymmetric Hydrogenation Pregabalin Synthesis Catalyst Loading

Enantioselectivity Benchmark: (S)-TCFP-Rh vs. Other Chiral Rhodium Catalysts for α-Acetamido Dehydroamino Acids

For the asymmetric hydrogenation of α-acetamido dehydroamino acids (substrates 6a-e), (S)-TCFP-Rh consistently delivers enantioselectivities exceeding 99% ee [1]. While many chiral rhodium catalysts can achieve high ee for specific substrates, (S)-TCFP-Rh maintains this >99% ee level across a range of α-acetamido dehydroamino acids, demonstrating robustness to substrate variation [2]. For context, benchmark catalysts like BINAP-Rh or DuPhos-Rh, while highly effective for certain substrate classes, often require ligand or condition optimization when substrate steric/electronic properties change, and may not universally achieve >99% ee across the same substrate panel [3].

Enantioselective Hydrogenation α-Amino Acid Derivatives Chiral Ligands

Air-Sensitivity Profile: (S)-TCFP-Rh vs. Air-Stable Analog BulkyP*

(S)-TCFP-Rh is air-sensitive, requiring storage and handling under an inert atmosphere to prevent catalyst degradation and maintain activity [1]. This is a common characteristic of many highly active rhodium-phosphine hydrogenation catalysts. In contrast, newer generation ligands like BulkyP*, designed with adamantyl groups, have been reported to be air-stable crystalline solids for over one month [2]. While BulkyP* offers a handling advantage in some contexts, (S)-TCFP-Rh remains a benchmark for high enantioselectivity in specific applications like the pregabalin precursor, where its unique three-hindered quadrant geometry is critical and cannot be fully replicated by bulkier analogues [3].

Air Sensitivity Catalyst Handling Glovebox

Optimal Scientific and Industrial Applications for (S)-TCFP-Rh Based on Quantitative Evidence


Large-Scale Pharmaceutical Manufacturing: Pregabalin and Related APIs

The direct comparison with Rh-Me-DuPhos demonstrates that (S)-TCFP-Rh is uniquely suited for the large-scale asymmetric hydrogenation of pregabalin precursors . Its ability to achieve 98% ee with a 10-fold lower catalyst loading (S/C 2,700) and at double the substrate concentration (20%) directly reduces catalyst cost and maximizes reactor throughput. This scenario is most relevant for process chemists and chemical engineers developing cost-effective, high-volume manufacturing routes for pregabalin or structurally related active pharmaceutical ingredients (APIs) [1].

High-Enantioselectivity Synthesis of α-Amino Acid Derivatives

For synthetic chemists requiring the preparation of enantiomerically pure α-amino acid derivatives, (S)-TCFP-Rh offers a reliable, high-performance solution. The catalyst's demonstrated ability to achieve >99% ee across a panel of α-acetamido dehydroamino acid substrates makes it a strong candidate for synthesizing chiral building blocks in medicinal chemistry and natural product synthesis [2]. This application is particularly valuable when other catalysts fail to provide sufficient enantioselectivity for challenging substrates.

Catalyst Benchmarking and Ligand Design Studies

Due to its well-defined three-hindered quadrant geometry and its status as a reference catalyst in the literature, (S)-TCFP-Rh is an essential tool for academic and industrial research groups engaged in developing new chiral ligands or studying asymmetric hydrogenation mechanisms [3]. Its performance metrics serve as a benchmark against which new catalysts are measured, providing a quantitative basis for evaluating advances in ligand design and catalytic efficiency [4].

Small-Scale High-Value Synthesis Requiring Inert Atmosphere Handling

While (S)-TCFP-Rh is air-sensitive and requires glovebox or Schlenk line techniques for optimal use [5], its superior enantioselectivity and low loading in specific reactions justify this handling burden for small-scale, high-value syntheses. This includes the preparation of isotopically labeled compounds, complex natural product intermediates, and early-stage drug discovery samples where the cost of the catalyst is outweighed by the value of obtaining a single enantiomer in high optical purity [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-TCFP-Rh

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.